5-(Isopropylamino)pentanol
Overview
Description
5-(Isopropylamino)pentanol is a compound with the molecular formula C8H19NO . It appears as a white to almost white powder or crystal . It’s primarily used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 5-(Isopropylamino)pentanol is 145.25 . The exact structure is not provided in the search results.
Physical And Chemical Properties Analysis
5-(Isopropylamino)pentanol is a solid at 20°C . It has a melting point of 42.0 to 46.0°C and a boiling point of 125°C at 12 mmHg . It should be stored under inert gas and conditions to avoid include air sensitivity .
Scientific Research Applications
Application 2: Absorption of Carbon Dioxide
- Summary of the Application: Amino alcohols such as 5-amino-1-pentanol have been studied for their suitability of absorption of carbon dioxide .
Application 3: Synthesis of Biodegradable Polyesteramides
- Summary of the Application: 5-Amino-1-pentanol reacts in a polycondensation reaction with esters of dicarboxylic acids (or their cyclic acid anhydrides, such as succinic anhydride) to give polyesteramides . These polymers have been investigated as biodegradable plastics, e.g. absorbable sutures .
- Methods of Application or Experimental Procedures: During the reaction, the succinic anhydride reacts initially with the nucleophilic amino group to form an ω-hydroxycarboxylic acid, which is subsequently polycondensed with carbodiimides, such as the hydrochloride of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimides (EDC-HCl) .
Application 4: Dehydration to form 4-Penten-1-amine
Safety And Hazards
properties
IUPAC Name |
5-(propan-2-ylamino)pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2)9-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXRIBOEINFZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328806 | |
Record name | 5-(Isopropylamino)pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylamino)pentanol | |
CAS RN |
40447-21-0 | |
Record name | 5-(Isopropylamino)pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Isopropylamino)pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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